Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate
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Overview
Description
Methyl (ethyldiphenylphosphoranylidene)carbamate is a chemical compound with the molecular formula C16H18NO2P It is known for its unique structure, which includes a carbamate group and a phosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (ethyldiphenylphosphoranylidene)carbamate typically involves the reaction of ethyldiphenylphosphine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethyldiphenylphosphine} + \text{Methyl isocyanate} \rightarrow \text{Methyl (ethyldiphenylphosphoranylidene)carbamate} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of Methyl (ethyldiphenylphosphoranylidene)carbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (ethyldiphenylphosphoranylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different phosphine derivatives.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various carbamate derivatives.
Scientific Research Applications
Methyl (ethyldiphenylphosphoranylidene)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (ethyldiphenylphosphoranylidene)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phosphoranylidene moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (diphenylphosphoranylidene)carbamate
- Ethyl (diphenylphosphoranylidene)carbamate
- Phenyl (diphenylphosphoranylidene)carbamate
Uniqueness
Methyl (ethyldiphenylphosphoranylidene)carbamate is unique due to the presence of both ethyl and diphenyl groups attached to the phosphoranylidene moiety. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
127802-82-8 |
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Molecular Formula |
C16H18NO2P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
methyl N-[ethyl(diphenyl)-λ5-phosphanylidene]carbamate |
InChI |
InChI=1S/C16H18NO2P/c1-3-20(17-16(18)19-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
UWFXZKGGBRQZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=NC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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